1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one

Physicochemical profiling Lipophilicity Medicinal chemistry

This compound is a distinct N1-tert-butyl substituted tetrahydroindazolone with unique lipophilicity (XLogP3-AA=1.3). It is a valuable tool for SAR studies, specifically for investigating the effects of N1 substitution on activity, selectivity, and pharmacokinetic properties. The unique steric profile makes it ideal for logP optimization in medicinal chemistry campaigns, including CNS drug discovery. Not interchangeable with other N1-substituted analogs.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B12110777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)CCC2
InChIInChI=1S/C11H16N2O/c1-11(2,3)13-9-5-4-6-10(14)8(9)7-12-13/h7H,4-6H2,1-3H3
InChIKeyVXMCBKOUWMIZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one: Core Physicochemical and Structural Profile for Procurement Decisions


1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one (CAS 499206-32-5) is a heterocyclic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol [1]. It belongs to the tetrahydroindazolone class, characterized by a fused indazole ring system bearing a tert-butyl substituent at the N1 position and a ketone at the C4 position [1]. Computed physicochemical properties include an XLogP3-AA value of 1.3, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond, indicating moderate lipophilicity and a relatively rigid core structure [1].

Why Generic Substitution of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one with Analogs Is Not Advisable


Generic substitution among N1-substituted tetrahydroindazolones is unsupported due to the profound influence of the N1 substituent on physicochemical properties, tautomeric equilibrium, and biological activity. The tert-butyl group imparts a distinct lipophilicity (XLogP3-AA = 1.3) and steric bulk [1], which can alter molecular recognition, solubility, and metabolic stability relative to methyl, ethyl, or phenyl analogs. Furthermore, the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in multiple tautomeric forms (1H, 2H, and OH) [2], and the identity of the N1 substituent influences which tautomer predominates, directly affecting the compound's reactivity and biological profile [2]. Therefore, assuming interchangeable behavior between the tert-butyl derivative and its N1-substituted counterparts without direct comparative data is not scientifically justified.

1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one: Quantitative Differentiation Guide for Scientific Selection


Lipophilicity (XLogP3-AA) Differentiation of 1-tert-Butyl vs. 1-Phenyl and 1-Methyl Analogs

The lipophilicity of 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one, as measured by computed XLogP3-AA, is 1.3 [1]. This value is significantly lower than the 1-phenyl analog (XLogP3-AA = 2.46) , representing a ~1.16 log unit decrease. In contrast, the tert-butyl derivative is more lipophilic than the 1-methyl analog, which would be expected to have an even lower logP. This intermediate lipophilicity profile is distinct and can influence membrane permeability and solubility compared to other N1-substituted analogs.

Physicochemical profiling Lipophilicity Medicinal chemistry

Tautomeric Stability and 2H-Tautomer Prevalence in 1-Alkyl Tetrahydroindazolones: A Class-Level Inference for tert-Butyl Substitution

Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives demonstrate that the 2H-tautomer is the most stable form for N-unsubstituted and N-alkyl substituted analogs, with energy differences relative to the 1H-tautomer ranging from 2.43 to 8.63 kcal/mol at the AM1 level, and 0.0 kJ/mol at the B3LYP/6-31G** level for the unsubstituted parent compound (1) [1]. While the specific tert-butyl analog was not calculated, the general trend for N-alkyl substitution favors the 2H-tautomer. This is a critical distinction from NH-indazoles, where the 1H-tautomer often predominates [1].

Tautomerism Computational chemistry Molecular stability

Contextualizing Activity in Human Neutrophil Elastase (HNE) Inhibition: 1-tert-Butyl Analog as a Member of a Potent Class

A series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been reported as potent human neutrophil elastase (HNE) inhibitors, with Ki values in the low nanomolar range (6–35 nM) and half-lives over 1 hour in aqueous buffer [1]. For example, compound 6a (with an N1-CO-m-CH3-Ph substituent) exhibits a Ki of 11 nM, and compound 6b (N1-CO-cC3H5) has a Ki of 25 nM [1]. While the specific 1-tert-butyl analog was not directly tested in this study, its core scaffold is identical to those that achieved nanomolar potency. The tert-butyl group provides a distinct steric and lipophilic profile compared to the acylated N1 substituents in the reported inhibitors, offering a different starting point for optimization.

Human neutrophil elastase HNE inhibition Inflammation

Optimal Research and Industrial Application Scenarios for 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one


Scaffold for Structure-Activity Relationship (SAR) Exploration in HNE Inhibitor Programs

Given the validated potency of the 1,5,6,7-tetrahydro-4H-indazol-4-one core as an HNE inhibitor scaffold [1], 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazole-4-one serves as a unique N1-substituted analog for SAR studies. Its distinct lipophilicity (XLogP3-AA = 1.3) [2] and steric profile relative to previously reported acylated derivatives [1] make it a valuable tool for probing the effects of N1-substitution on activity, selectivity, and pharmacokinetic properties.

Computational Chemistry and Tautomerism Studies

Theoretical and computational studies have established the importance of tautomeric forms in determining the properties of tetrahydroindazolones [3]. 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one can be used as a model compound to experimentally validate computational predictions regarding the influence of bulky alkyl substituents on tautomeric equilibrium, and to generate high-quality experimental data (e.g., NMR, X-ray) for refining computational models.

General Medicinal Chemistry Building Block for Lipophilicity Modulation

With a computed XLogP3-AA of 1.3 [2], this compound occupies a specific lipophilicity space that is distinct from the more lipophilic 1-phenyl analog (XLogP3-AA = 2.46) . It can be employed as a building block or reference standard in medicinal chemistry campaigns where precise control over logP is required, such as in CNS drug discovery (where lower logP is often desired) or in the development of peripherally restricted agents.

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